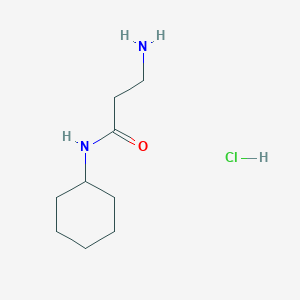

3-Amino-N-cyclohexylpropanamide hydrochloride

Beschreibung

3-Amino-N-cyclohexylpropanamide hydrochloride (CAS 1173031-67-8) is a cyclohexyl-substituted amide compound with a molecular weight of 170.25 g/mol and the formula C₉H₁₈N₂O·HCl . Its structure comprises a central propanamide backbone, where the amino group is positioned at the third carbon, and the amide nitrogen is bonded to a cyclohexyl substituent. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical and agrochemical research . Purity levels typically exceed 95%, and the compound is stored under controlled conditions to maintain stability .

Eigenschaften

IUPAC Name |

3-amino-N-cyclohexylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O.ClH/c10-7-6-9(12)11-8-4-2-1-3-5-8;/h8H,1-7,10H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDDMKQCBPYHNMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

3-Amino-N-cyclohexylpropanamide hydrochloride is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its biological activity and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H18N2O·HCl, with a molecular weight of approximately 241.33 g/mol. The structure features an amino group and a cyclohexyl group attached to the nitrogen atom of the amide, which influences its chemical properties and biological activity.

The biological activity of this compound involves interactions with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with proteins, affecting their activity. Additionally, the cyclohexyl group contributes to hydrophobic interactions, influencing the compound's binding affinity and specificity for various biological targets.

Biological Activity

Research indicates that 3-amino-N-cyclohexylpropanamide exhibits significant biological activity in several contexts:

- Proteomics Research : It serves as a ubiquitin binding motif (UBM), specifically recognizing and binding to K48-linked polyubiquitin chains, which are crucial for targeting proteins for degradation by the proteasome.

- Pharmacological Applications : The compound has been investigated for its potential role in treating inflammatory conditions and neuropathic pain by modulating P2X7 receptors, which are involved in various inflammatory processes .

Case Studies and Research Findings

- Inflammation and Pain Models : Studies have demonstrated that antagonists targeting P2X7 receptors can significantly improve functional recovery in animal models of spinal cord injury and reduce cell death, indicating a potential therapeutic role for compounds like 3-amino-N-cyclohexylpropanamide in managing inflammation-related disorders .

- Ubiquitin Pathway Modulation : The ability of this compound to bind to polyubiquitin chains suggests its utility in research focused on protein degradation mechanisms, which are critical in various diseases, including cancer.

Comparative Analysis with Similar Compounds

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| This compound | Contains cyclohexyl group enhancing binding properties | Significant activity in proteomics and pharmacology |

| 3-Amino-N-cyclobutylpropanamide hydrochloride | Smaller cyclic structure affecting hydrophobicity | Limited studies on biological interactions |

| 3-Amino-N-methylpropanamide hydrochloride | Methyl substitution altering binding dynamics | Explored for enzyme interactions |

The comparative analysis highlights that this compound possesses unique structural features that enhance its biological activity compared to similar compounds.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Key Differences

The following table summarizes critical parameters of 3-Amino-N-cyclohexylpropanamide hydrochloride and its analogs:

Impact of Substituents on Properties

Cyclohexyl vs. Aromatic Groups :

The cyclohexyl group in the target compound contributes to conformational rigidity and moderate hydrophobicity. In contrast, analogs with phenyl groups (e.g., 1584638-32-3, 68398-23-2) exhibit increased hydrophobicity, which may enhance membrane permeability in drug design but reduce aqueous solubility .- Amino Group Position: Shifting the amino group from C3 (target compound) to C2 (68398-23-2) alters hydrogen-bonding patterns. For example, the 2-amino analog may form stronger intermolecular hydrogen bonds in crystalline states, affecting melting points and stability .

- Polar Substituents: The methoxypropyl substituent in 1220037-58-0 introduces an ether oxygen, improving solubility in polar solvents like water or ethanol compared to the cyclohexyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.